molecular formula C12H11NO2 B5801147 3-methyl-N-phenyl-2-furamide

3-methyl-N-phenyl-2-furamide

Cat. No. B5801147
M. Wt: 201.22 g/mol
InChI Key: QNMLDXNBSGLHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-phenyl-2-furamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 3-Me-2-Ph-FA and has the molecular formula C12H11NO2. In

Mechanism of Action

The mechanism of action of 3-methyl-N-phenyl-2-furamide is not fully understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), by activating the nuclear factor kappa B (NF-κB) pathway (8). It has also been reported to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation (9).
Biochemical and Physiological Effects:
3-methyl-N-phenyl-2-furamide has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models (2, 3, 4). It has also been reported to exert neuroprotective effects in a rat model of Parkinson's disease (5). Furthermore, it has been shown to inhibit the growth of cancer cells in vitro (6).

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-phenyl-2-furamide in lab experiments is its relatively simple synthesis method. Another advantage is its potential applications in various fields, including medicine and drug discovery. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 3-methyl-N-phenyl-2-furamide. One direction is to further investigate its mechanism of action, which will provide insights into its potential therapeutic applications. Another direction is to explore its use as a starting material for the synthesis of other compounds with potential biological activities. Additionally, further studies are needed to evaluate its safety and efficacy in animal models and eventually in humans.
In conclusion, 3-methyl-N-phenyl-2-furamide is a chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects. However, its mechanism of action is not fully understood, and further research is needed to optimize its use in lab experiments and evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-methyl-N-phenyl-2-furamide involves the reaction of 3-methyl-2-furoic acid with phenylhydrazine in the presence of a dehydrating agent. The reaction takes place under reflux conditions and results in the formation of 3-methyl-N-phenyl-2-furamide. This method has been reported in the literature (1) and has been used by many researchers to synthesize this compound.

Scientific Research Applications

3-methyl-N-phenyl-2-furamide has been studied for its potential applications in various fields. It has been reported to possess anti-inflammatory (2), analgesic (3), and antipyretic (4) properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders (5) and as an anticancer agent (6). Furthermore, 3-methyl-N-phenyl-2-furamide has been used as a starting material for the synthesis of other compounds with potential biological activities (7).

properties

IUPAC Name

3-methyl-N-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9-7-8-15-11(9)12(14)13-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMLDXNBSGLHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6064152

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